molecular formula C20H23F2N3O3S B2371601 2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide CAS No. 1021058-59-2

2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide

Cat. No.: B2371601
CAS No.: 1021058-59-2
M. Wt: 423.48
InChI Key: IJZFJNNVUNCWBD-UHFFFAOYSA-N
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Description

2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide is a complex organic compound that belongs to the class of fluorinated piperazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms in the structure often enhances the compound’s metabolic stability and bioavailability, making it a valuable candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the nucleophilic substitution reaction where a fluorinated benzene derivative reacts with piperazine under controlled conditions. The reaction is often catalyzed by palladium complexes and conducted in polar solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is essential to remove impurities and achieve the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.

    Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-fluorophenyl)piperazine: A simpler analog with similar biological activities.

    N-(2-fluorophenyl)piperazine: Another related compound with potential therapeutic applications.

Uniqueness

2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide stands out due to its unique combination of fluorine atoms and sulfonyl group, which confer enhanced stability and bioavailability. This makes it a promising candidate for further research and development in various fields.

Biological Activity

2-Fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, referencing diverse studies and findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps, starting from saccharin derivatives. The reaction typically includes the use of acetonitrile as a solvent and potassium carbonate as a base. The final compound features a piperazine moiety, a sulfonamide group, and a fluorinated phenyl ring, contributing to its unique properties .

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC20H24F2N4O2S
Molecular Weight408.49 g/mol
Key Functional GroupsPiperazine, Sulfonamide, Fluorobenzene
Torsion AnglesC7—N1—C6—C1 torsion angle: -70°

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly focusing on its antiviral and anticancer properties.

Antiviral Activity

Recent studies have indicated that compounds containing a piperazine moiety exhibit significant antiviral effects. For instance, derivatives similar to this compound have shown efficacy against herpes simplex virus (HSV) with an inhibition rate of up to 69% in plaque reduction assays . The mechanism of action is believed to involve interference with viral replication processes.

Anticancer Potential

In cancer research, compounds with similar structures have demonstrated the ability to modulate protein kinase activity, which is crucial for cell proliferation and survival. For example, some analogs have been reported to inhibit cancer cell growth effectively at micromolar concentrations . The selectivity index (SI), which compares the toxic dose to the effective dose, has been favorable in preliminary studies.

Table 2: Biological Activity Summary

Activity TypeEfficacy (IC50/EC50)Remarks
AntiviralIC50 = 0.12 mmol/LEffective against HSV; significant plaque reduction
AnticancerIC50 = 6.7 μMModulates protein kinase activity

Case Studies

Several case studies highlight the potential applications of this compound in therapeutic settings:

  • Herpes Simplex Virus Study : A study evaluated the effectiveness of piperazine derivatives against HSV-1. The compound demonstrated a significant reduction in viral plaques, indicating its potential as an antiviral agent .
  • Cancer Cell Line Evaluation : In vitro studies on various cancer cell lines showed that similar compounds could inhibit cell proliferation effectively. The selectivity index was notably high, suggesting lower toxicity toward normal cells compared to cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide, and what key reaction steps are involved?

  • Methodological Answer : The synthesis typically involves three steps:

Sulfonylation : Reacting 4-(2-fluorophenyl)piperazine with a sulfonyl chloride derivative (e.g., 3-chloropropylsulfonyl chloride) in dichloromethane (DCM) with triethylamine (Et₃N) as a base to form the sulfonamide intermediate .

Amide Coupling : Using coupling reagents like HBTU or BOP with the sulfonylated intermediate and 2-fluorobenzoic acid in tetrahydrofuran (THF) or acetonitrile under nitrogen atmosphere .

Purification : Silica gel chromatography (e.g., 5–10% methanol/DCM gradient) or recrystallization to isolate the final product .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and piperazine ring conformation (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 3.1–3.5 ppm for piperazine CH₂ groups) .
  • Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., m/z 459.49 [M+H]⁺) .
  • HPLC : Purity assessment using C18 columns with acetonitrile/water mobile phases (e.g., ≥95% purity threshold) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :

  • Receptor Binding Assays : Screen against serotonin (5-HT₁A/2A) and dopamine (D₂/D₃) receptors using radioligand displacement (e.g., [³H]spiperone for D₂) .
  • Enzyme Inhibition : Test for acetylcholinesterase or kinase inhibition via spectrophotometric methods (e.g., Ellman’s assay) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodological Answer :

  • Solvent Selection : Replace THF with DMF for better solubility of intermediates, reducing reaction time from 12 to 6 hours .
  • Catalyst Optimization : Use BOP-Cl instead of HBTU to reduce racemization during amide coupling (yield increase from 48% to 71%) .
  • Temperature Control : Conduct sulfonylation at 0°C to minimize byproducts (e.g., disulfonation) .

Q. How can researchers resolve discrepancies in NMR data during structural characterization?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions (e.g., distinguish fluorophenyl vs. benzamide protons) .
  • Isotopic Labeling : Use ¹⁵N-labeled piperazine to track nitrogen environments in NOESY experiments .
  • Computational Modeling : Compare experimental ¹³C shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .

Q. What strategies elucidate the mechanism of action in complex biological systems?

  • Methodological Answer :

  • Knockout Models : Use CRISPR-Cas9-edited cell lines (e.g., 5-HT₁A⁻/⁻) to confirm receptor-specific effects .
  • Molecular Docking : Simulate binding poses with serotonin receptors (PDB ID: 6FJ) using AutoDock Vina .
  • Metabolite Profiling : LC-MS/MS to identify active metabolites in hepatic microsomes .

Q. How does substitution on the benzamide/piperazine moieties affect pharmacological profiles?

  • Methodological Answer :

  • Fluorophenyl vs. Methoxyphenyl : Fluorine enhances metabolic stability (t₁/₂ increase from 2.1 to 4.7 h in rat plasma) but reduces aqueous solubility (LogP increases by 0.8) .
  • Chain Length : A 3-carbon linker (propyl) improves D₃ receptor selectivity (Ki = 12 nM) compared to ethyl (Ki = 89 nM) .

Q. How can conflicting solubility and in vivo efficacy data be addressed systematically?

  • Methodological Answer :

  • Co-Solvents : Use cyclodextrin complexes to enhance solubility without altering activity (e.g., 20% HP-β-CD increases solubility from 0.1 mg/mL to 5.3 mg/mL) .
  • Prodrug Design : Synthesize phosphate esters for improved bioavailability (e.g., 3.5× higher AUC in mice) .
  • Nanoformulations : Encapsulate in PLGA nanoparticles for sustained release (e.g., 72 h release profile) .

Q. What considerations are critical for designing in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Administration Route : Intraperitoneal vs. oral dosing to assess first-pass metabolism (e.g., oral bioavailability <15% due to hepatic clearance) .
  • Tissue Distribution : Radiolabel with ¹⁸F for PET imaging to track brain penetration .
  • Metabolite Identification : Use HR-MS/MS to detect hydroxylated or glucuronidated metabolites in urine .

Properties

IUPAC Name

2-fluoro-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylpropyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O3S/c21-17-7-2-1-6-16(17)20(26)23-10-5-15-29(27,28)25-13-11-24(12-14-25)19-9-4-3-8-18(19)22/h1-4,6-9H,5,10-15H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZFJNNVUNCWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCCNC(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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